2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile
CAS No.:
Cat. No.: VC15865223
Molecular Formula: C8H5N5
Molecular Weight: 171.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5N5 |
|---|---|
| Molecular Weight | 171.16 g/mol |
| IUPAC Name | 2-imidazol-1-ylpyrimidine-4-carbonitrile |
| Standard InChI | InChI=1S/C8H5N5/c9-5-7-1-2-11-8(12-7)13-4-3-10-6-13/h1-4,6H |
| Standard InChI Key | WAMUFYZVSUCHGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1C#N)N2C=CN=C2 |
Introduction
2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that combines both imidazole and pyrimidine rings, making it a compound of interest in various chemical and biological studies. This compound is characterized by its unique structural features, which could potentially confer diverse biological activities.
Synthesis Methods
The synthesis of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile typically involves the reaction of imidazole with a pyrimidine derivative. Specific synthesis methods may vary, but they generally involve condensation reactions or nucleophilic substitutions.
Biological Activities
While specific biological activities of 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile are not extensively documented, compounds with similar heterocyclic structures have shown a range of biological properties, including anticancer, antibacterial, and antiviral activities . The presence of both imidazole and pyrimidine rings suggests potential for diverse pharmacological effects.
Research Findings and Future Directions
Research on heterocyclic compounds like 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile is ongoing, with a focus on exploring their therapeutic potential. Studies on related compounds have demonstrated promising results in various biological assays, indicating that further investigation into the properties and applications of this compound could yield valuable insights for drug development.
Additional Notes:
Given the limited specific data available on 2-(1H-Imidazol-1-yl)pyrimidine-4-carbonitrile, this article focuses on its general characteristics and potential applications based on related compounds. Further research would be necessary to provide detailed biological activity data and synthesis methods specific to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume